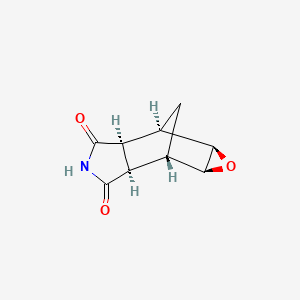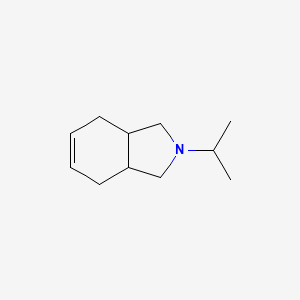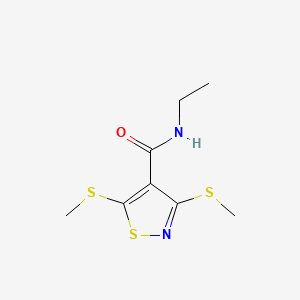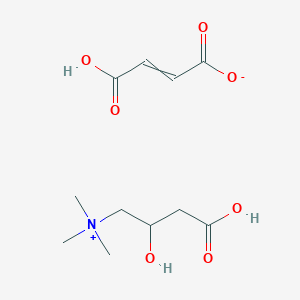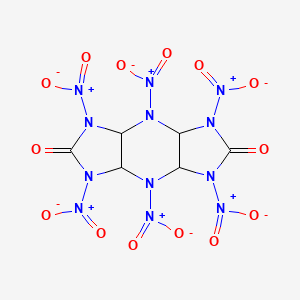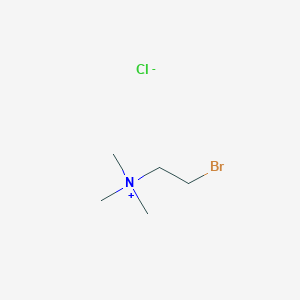
Bromocholine chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromocholine chloride can be synthesized through the reaction of trimethylamine with 2-bromoethanol. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction can be represented as follows:
(CH3)3N+BrCH2CH2OH→(CH3)3NCH2CH2Br+H2O
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of trimethylamine with 2-bromoethanol under controlled conditions. The process includes steps such as mixing, reaction, crystallization, and purification to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Bromocholine chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with sodium hydroxide can produce choline.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Bromocholine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: this compound is used in studies related to cell membrane structure and function due to its structural similarity to choline.
Industry: this compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of bromocholine chloride involves its interaction with biological membranes and enzymes. Due to its structural similarity to choline, it can integrate into cell membranes and affect their properties. It can also interact with enzymes involved in choline metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Chlorocholine chloride: Similar in structure but contains a chlorine atom instead of bromine.
Bromocholine bromide: Contains a bromine atom in both the alkyl chain and the counterion.
Uniqueness: Bromocholine chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in ways that other similar compounds may not. Its bromine atom provides distinct reactivity compared to its chlorine-containing analogs.
Eigenschaften
CAS-Nummer |
42350-92-5 |
|---|---|
Molekularformel |
C5H13BrClN |
Molekulargewicht |
202.52 g/mol |
IUPAC-Name |
2-bromoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H13BrN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BAFZKSHKYCECQP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCBr.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


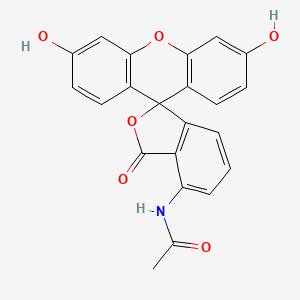

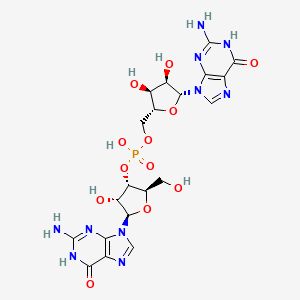
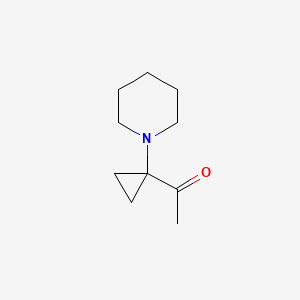
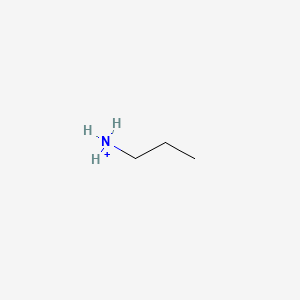

![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
